REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[CH:10][C:9]2[C:5](=[CH:6][C:7](=[O:12])[N:8]=2)[CH:4]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[C:15]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([C:2]([F:1])([F:13])[F:14])=[CH:11][CH:10]=2)[CH2:6][C:7]1=[O:12])(=[O:17])[CH3:16]
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Name
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5-trifluoromethyloxoindole
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Quantity
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2 g
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Type
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reactant
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Smiles
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FC(C1=CC2=CC(N=C2C=C1)=O)(F)F
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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2.41 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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WASH
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Details
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washed with 80 ml each of water, saturated sodium bicarbonate solution and saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified on silica gel with the eluent n-heptane=>n-heptane/ethyl acetate=3:1
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(CC2=CC(=CC=C12)C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |